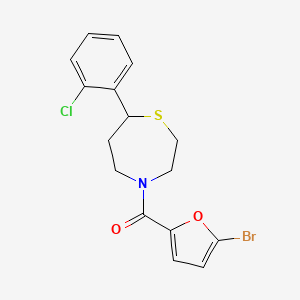

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the InChI code 1S/C9H6N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h1-3H, (H,13,14) (H2,10,11,12,15) .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H6N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h1-3H, (H,13,14) (H2,10,11,12,15) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.16 . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis and Biological Activity : A study by Khalifa et al. (1982) focused on synthesizing derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, including 6-bromo-1-ethyl and its benzoyl and benzyl derivatives, to explore their biological activity (Khalifa et al., 1982).

Chemical Reduction Studies : Research by Armarego and Milloy (1973) involved the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid, yielding various dihydro-derivatives, which were further characterized for potential applications (Armarego & Milloy, 1973).

Biological and Pharmacological Properties

Anticonvulsant Activity : El Kayal et al. (2019) studied the anticonvulsant properties of new derivatives of 2,4-dioxo-1,4-dihydroquinazoline, demonstrating promising results in mice without impairing motor coordination (El Kayal et al., 2019).

PPARγ Agonist for Diabetes : A study by Azukizawa et al. (2008) identified a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a potent PPARγ agonist, showing potential as a safe and efficacious drug for diabetes (Azukizawa et al., 2008).

NMDA Receptor Antagonism : Research by Carling et al. (1992) on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives revealed their antagonistic activity at the glycine site on the NMDA receptor, suggesting potential therapeutic applications (Carling et al., 1992).

Chemical Properties and Synthesis Techniques

Photophysical Properties of Coordination Polymers : A study by Yuan et al. (2017) investigated the synthesis and photophysical properties of coordination polymers based on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, contributing to the understanding of their chemical and physical properties (Yuan et al., 2017).

Microwave-Assisted Synthesis and Antioxidant Activity : Obafemi et al. (2018) synthesized a new tetrahydroquinazoline-2-carboxylic acid and assessed its antioxidant and antibacterial activities, demonstrating its potential in these areas (Obafemi et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is the enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . This enzyme is consistently upregulated across multiple cancer types and is central to the metabolic rewiring of cancer cells .

Mode of Action

The compound interacts with its target, PYCR1, by blocking both the P5C substrate pocket and the NAD(P)H binding site . This interaction inhibits the activity of PYCR1, disrupting the normal function of the enzyme .

Biochemical Pathways

The inhibition of PYCR1 affects the proline biosynthetic pathway . Proline is an amino acid that plays a crucial role in protein synthesis and structure. By inhibiting PYCR1, the production of proline is reduced, which can have downstream effects on protein synthesis and cellular function .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of proline biosynthesis, which can affect protein synthesis and cellular function . This disruption can potentially inhibit the growth and proliferation of cancer cells, making the compound a potential candidate for cancer therapy .

Safety and Hazards

The compound is labeled with the hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .

properties

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJXVHKCNJIHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1821028-80-1 |

Source

|

| Record name | 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

![N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B2772987.png)

![(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2772993.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2772995.png)